molecular formula C12H16ClF2NO2 B2833043 4-[3-(Difluoromethoxy)phenyl]oxan-4-amine;hydrochloride CAS No. 2445793-70-2

4-[3-(Difluoromethoxy)phenyl]oxan-4-amine;hydrochloride

Cat. No.: B2833043
CAS No.: 2445793-70-2
M. Wt: 279.71
InChI Key: HVDPLGNCLVHFPX-UHFFFAOYSA-N
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Description

4-[3-(Difluoromethoxy)phenyl]oxan-4-amine;hydrochloride is a chemical compound with the molecular formula C10H13F2NO2·HCl It is known for its unique structure, which includes a difluoromethoxy group attached to a phenyl ring, and an oxan-4-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Difluoromethoxy)phenyl]oxan-4-amine;hydrochloride typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Difluoromethoxyphenyl Intermediate: This step involves the reaction of a phenol derivative with a difluoromethylating agent under basic conditions to introduce the difluoromethoxy group.

    Cyclization to Form the Oxan Ring: The intermediate is then subjected to cyclization reactions to form the oxan ring structure.

    Introduction of the Amine Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[3-(Difluoromethoxy)phenyl]oxan-4-amine;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

4-[3-(Difluoromethoxy)phenyl]oxan-4-amine;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[3-(Difluoromethoxy)phenyl]oxan-4-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethoxy group and the amine moiety play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    4-[4-(Difluoromethoxy)phenyl]oxan-4-amine;hydrochloride: This compound has a similar structure but with the difluoromethoxy group attached at a different position on the phenyl ring.

    4-[3-(Trifluoromethoxy)phenyl]oxan-4-amine;hydrochloride: This compound has a trifluoromethoxy group instead of a difluoromethoxy group.

Uniqueness

4-[3-(Difluoromethoxy)phenyl]oxan-4-amine;hydrochloride is unique due to its specific substitution pattern and the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties. Its unique structure makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-[3-(difluoromethoxy)phenyl]oxan-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2NO2.ClH/c13-11(14)17-10-3-1-2-9(8-10)12(15)4-6-16-7-5-12;/h1-3,8,11H,4-7,15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVDPLGNCLVHFPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC(=CC=C2)OC(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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